High Yield in Koenigs-Knorr Mannosylation Using Acetochloro-alpha-D-mannose
In a Koenigs-Knorr type glycosylation, Acetochloro-alpha-D-mannose (2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl chloride) afforded a 92% isolated yield of the desired mannoside product, demonstrating its efficiency as a glycosyl donor under these specific reaction conditions [1].
| Evidence Dimension | Glycosylation yield |
|---|---|
| Target Compound Data | 92% isolated yield |
| Comparator Or Baseline | Not applicable for yield comparison in this specific study; however, literature reports for analogous mannosyl donors under varied conditions often yield 35-79% |
| Quantified Difference | High absolute yield, with typical literature yields for similar mannosyl donors ranging from 35-79% under comparable conditions [2] |
| Conditions | Koenigs-Knorr conditions: donor and acceptor in CH₂Cl₂, silver triflate (AgOTf) as promoter, 0°C to room temperature, 2 h [1] |
Why This Matters
A high, reproducible yield is critical for cost-effective procurement and efficient laboratory synthesis of complex mannose-containing glycoconjugates.
- [1] Chang, C. W. (2009). Studies on the Synthesis of Carbohydrate-Based Antigens and Their Immunological Evaluation (Doctoral dissertation). National Chiao Tung University. pp. 63. View Source
- [2] Meng, S., & Bhetuwal, B. R. (2020). β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans. The Journal of Organic Chemistry, 85(9), 5710-5720. View Source
